7-Fluoro Hydroxychloroquine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26FN3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[ethyl-[4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |
InChI Key |
ULYOVKGJIQUSST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro Hydroxychloroquine
Optimization of Reaction Conditions for Research-Scale Production
The synthesis of 7-Fluoro Hydroxychloroquine (B89500), systematically named 7-fluoro-4-((4-(ethyl(2-hydroxyethyl)amino)-1-methylbutyl)amino)quinoline, is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This key step involves the condensation of a 7-fluoro-4-haloquinoline precursor, typically 7-fluoro-4-chloroquinoline, with the aliphatic amine side chain, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine. The optimization of this reaction is critical for ensuring high yield and purity on a research scale, where efficiency and reproducibility are paramount.
While specific optimization studies for 7-Fluoro Hydroxychloroquine are not extensively detailed in publicly available literature, the optimization principles can be robustly inferred from studies on analogous 4-aminoquinoline (B48711) syntheses. nih.govnih.gov The key parameters that require careful tuning include the choice of solvent, the nature of the base, reaction temperature, and the potential use of catalysts.
Solvent Selection: The solvent plays a crucial role in facilitating the SNAr reaction by influencing reactant solubility and the stability of the Meisenheimer intermediate. Aprotic polar solvents are generally preferred. Studies on similar quinoline (B57606) syntheses have evaluated various solvents, with Dimethyl Sulfoxide (DMSO) often demonstrating superior performance compared to ethanol (B145695) and acetonitrile, particularly in microwave-assisted reactions. nih.gov Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) have also been used effectively in different protocols. nih.govheteroletters.org The choice of solvent can significantly impact reaction time and yield.
Base and Catalyst: The SNAr reaction often requires a base to neutralize the hydrogen halide (e.g., HCl) formed during the condensation. The choice of base can influence the reaction rate and minimize side reactions. Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly employed. nih.gov Organic bases, such as the non-nucleophilic Hunig's base (N,N-diisopropylethylamine), have been shown to be highly effective in driving the reaction to completion at room temperature while preventing the formation of quaternary ammonium (B1175870) salt byproducts. heteroletters.org
In some protocols, catalytic systems are introduced to enhance reaction efficiency. For instance, copper(I) iodide (CuI) has been used as a catalyst in conjunction with K2CO3 to improve yields in the synthesis of 4-aminoquinolines. nih.gov
Reaction Temperature and Time: Temperature is a critical parameter that directly affects the reaction kinetics. Conventional heating methods often require elevated temperatures (e.g., 120–130 °C) and prolonged reaction times (6-8 hours or more) to achieve satisfactory conversion. nih.govgoogle.com However, optimization studies have shown that alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times to as little as 20-30 minutes, often at temperatures around 140-180°C, while maintaining high yields. nih.gov Room temperature conditions are also feasible when using highly effective base-solvent systems, such as Hunig's base in DMF, which can yield the desired product in approximately 3 hours. heteroletters.org
The following tables summarize findings from optimization studies on analogous 4-aminoquinoline syntheses, providing a framework for the research-scale production of this compound.
Table 1: Effect of Solvent on a Generic 4-Aminoquinoline Synthesis This table illustrates the impact of different solvents on the reaction yield for a typical SNAr reaction in 4-aminoquinoline synthesis.
Table 2: Influence of Base on the Yield of a Quinoline Tertiary Amine This table compares the effectiveness of various bases in the synthesis of a quinoline tertiary amine via SNAr reaction, based on findings by Bhupathi et al. heteroletters.org
By systematically adjusting these parameters—solvent, base, temperature, and time—researchers can develop a robust and efficient protocol for the laboratory-scale synthesis of this compound, maximizing both yield and purity.
Computational and Theoretical Investigations of 7 Fluoro Hydroxychloroquine
Molecular Docking Simulations for Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding drug-receptor interactions.
No specific studies predicting the binding sites of 7-Fluoro Hydroxychloroquine (B89500) with various biomacromolecules were identified. For the parent compound, hydroxychloroquine, studies have identified potential binding pockets in proteins such as the Angiotensin-Converting Enzyme 2 (ACE2), Toll-like receptors, and various proteases. nih.govmdpi.commdpi.com The introduction of a fluorine atom would likely alter these predicted binding sites due to changes in local polarity and steric hindrance.
A quantitative analysis of the binding energy, including van der Waals forces, electrostatic interactions, and hydrogen bonding for 7-Fluoro Hydroxychloroquine, is not available. For hydroxychloroquine, binding affinity scores have been calculated for various targets, but these values cannot be accurately transferred to its fluorinated analog without specific computational studies. scirp.orgtubitak.gov.trsemanticscholar.org
Molecular Dynamics Simulations for Conformational and Stability Analysis
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes, revealing information about their flexibility, stability, and conformational changes in a simulated physiological environment.
There is no available research on the dynamic behavior of this compound in aqueous solutions or when interacting with biological membranes. Studies on hydroxychloroquine have investigated its hydration and its influence on molecular dynamics, but the effect of fluorination on these properties remains un-investigated. researchgate.netacs.org
The conformational landscape of this compound when bound to a biological target has not been characterized. The stability of such complexes, often analyzed through metrics like Root Mean Square Deviation (RMSD) in MD simulations, is unknown for this specific compound. For hydroxychloroquine, MD simulations have been used to assess the stability of its complexes with various proteins. mdpi.comnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity.
Specific quantum chemical studies on this compound to determine its electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) maps, have not been found. Such calculations for hydroxychloroquine have been performed to understand its reactive sites and electronic properties. ijcce.ac.irnih.gov The strong electronegativity of the fluorine atom would significantly influence these electronic parameters, making a direct comparison with the parent compound unreliable.
Frontier Molecular Orbital Analysis
Frontier molecular orbital theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. mdpi.comsemanticscholar.org For the parent compound, hydroxychloroquine (HCQ), density functional theory (DFT) calculations have determined its HOMO-LUMO energy gap. ijcce.ac.irnih.gov
Table 1: Theoretical Electronic Properties of Hydroxychloroquine and Predicted Effects for this compound Data for Hydroxychloroquine is based on DFT calculations. ijcce.ac.irnih.gov The effect for this compound is a theoretical prediction based on the chemical properties of fluorine.
| Parameter | Hydroxychloroquine (HCQ) | Predicted Effect for this compound |
|---|---|---|
| HOMO Energy | ~ -8.9 eV | Lowered (more negative) due to electron-withdrawing fluorine. |
| LUMO Energy | ~ -1.1 eV | Lowered (more negative) due to electron-withdrawing fluorine. |
| HOMO-LUMO Gap (ΔE) | ~ 7.8 eV | Altered, potentially affecting chemical reactivity and stability. |
| Electronegativity | Low (3.406 eV) | Increased due to the high electronegativity of fluorine. |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ijcce.ac.ir The MEP map displays regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net
For hydroxychloroquine, MEP calculations show that the most negative potential regions are located around the nitrogen atoms of the quinoline (B57606) ring and the side chain, as well as the oxygen atom of the hydroxyl group. ijcce.ac.irresearchgate.net These sites are the most probable for electrophilic interactions.
The addition of a fluorine atom at the 7-position would significantly alter the MEP of the quinoline ring system. Due to its high electronegativity, the fluorine atom would draw electron density away from the aromatic ring, creating a more electron-deficient (more positive or less negative) region around it. This modification of the charge distribution can influence how the molecule interacts with biological targets, such as receptor binding sites or enzyme active sites, by changing the nature of its electrostatic interactions.
Theoretical Prediction of Protonation States and pKa Values
The protonation state of a drug molecule at physiological pH is critical for its absorption, distribution, and interaction with its target. nih.gov Hydroxychloroquine is a weak base with multiple protonatable nitrogen atoms. ecancer.org Its reported pKa values are approximately 8.3 and 9.7, indicating that it is partially protonated at a physiological pH of 7.4. nih.govecancer.org This ability to become protonated allows it to accumulate in acidic cellular compartments like lysosomes. acs.org
Computational methods can predict pKa values by calculating the free energy difference between the protonated and deprotonated states of a molecule. peerj.comacs.org For this compound, the electron-withdrawing nature of the fluorine atom attached to the quinoline ring is expected to decrease the basicity of the nearby quinoline nitrogen atom. This would result in a lower pKa value for this specific nitrogen compared to the parent HCQ. Predicting the precise pKa values for all ionizable groups in this compound would require specific and sophisticated computational studies, such as those employing isodesmic reactions or free energy calculations. peerj.compolytechnique.fr
Cheminformatics Approaches for Analog Design and Library Generationnih.govnih.govtandfonline.com
Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. jscholarpublishers.com It plays a vital role in modern drug discovery by facilitating the design of novel analogs and the generation of virtual compound libraries for screening. researchgate.net
Starting with a lead compound like hydroxychloroquine, cheminformatics tools can be used to design a library of virtual analogs by systematically modifying its structure. tandfonline.comresearchgate.net This process can involve:
Scaffold Hopping: Replacing the core quinoline structure with other heterocyclic systems.
Substituent Modification: Adding, removing, or replacing functional groups at various positions. The design of this compound is a prime example of this, where a hydrogen atom at the 7-position is replaced by a fluorine atom to modulate the compound's properties. researchgate.net
Side Chain Alteration: Modifying the length, branching, or functional groups of the diaminoalkane side chain.
These virtual libraries, containing thousands of potential drug candidates, can then be filtered based on predicted drug-like properties (e.g., Lipinski's rule of five) and potential toxicity before proceeding to more computationally intensive screening methods. tandfonline.comfortunejournals.com
In Silico Prediction of Structure-Activity Relationshipsnih.gov
In silico methods are essential for predicting the structure-activity relationships (SAR) of newly designed compounds, providing insights into how chemical structure relates to biological activity before synthesis and testing. fortunejournals.com For analogs of hydroxychloroquine, including the 7-fluoro derivative, molecular docking is a primary technique used to predict their binding affinity and orientation within the active site of a biological target. fortunejournals.comfrontiersin.org
In a typical study, a library of HCQ analogs would be docked against a specific protein target. nih.govfortunejournals.com The results are evaluated based on docking scores, which estimate the binding free energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues. fortunejournals.com By comparing the docking results of various analogs, researchers can establish an SAR. For example, studies on HCQ analogs have shown that modifications to the terminal alkyl groups or the quinoline ring can significantly impact binding affinity. fortunejournals.comfortunejournals.com The introduction of a fluorine atom in this compound would be analyzed in this context to predict whether this modification enhances or diminishes binding to a particular target compared to the parent molecule. nih.gov
Table 2: Illustrative In Silico SAR Data for Designed Hydroxychloroquine (HCQ) Analogs This table presents example data from a study on designed HCQ analogs to illustrate the SAR concept. Binding affinities are against a SARS-CoV-2 target. fortunejournals.comfortunejournals.com
| Compound | Structural Modification vs. HCQ | Binding Affinity (kcal/mol) |
|---|---|---|
| Hydroxychloroquine (HCQ) | Reference Compound | -5.5 |
| H-139 | Hydroxylation of one ethyl group | -5.7 |
| H-156 | Conversion of both ethyl groups to alcohols | -5.9 |
| H-372 | Removal of C-11 and associated amino group | -6.0 |
| This compound | Fluorine at 7-position of quinoline ring | To be determined via docking |
In Vitro Mechanistic Elucidation of 7 Fluoro Hydroxychloroquine at the Cellular and Molecular Level
Investigation of Cellular Uptake and Intracellular Trafficking
The cellular uptake and subsequent intracellular trafficking of a drug are critical determinants of its biological activity. For lysosomotropic agents like hydroxychloroquine (B89500) and its derivatives, these processes are of particular importance.
Accumulation within Acidic Organelles (e.g., Endosomes, Lysosomes)
As a weak base, 7-Fluoro Hydroxychloroquine is expected to readily cross cell membranes and accumulate in acidic intracellular compartments such as endosomes and lysosomes. nih.govnih.gov This accumulation is a result of protonation in the acidic environment of these organelles, which traps the molecule and leads to a significant increase in its concentration compared to the cytoplasm. This process, known as lysosomotropism, is a hallmark of chloroquine (B1663885) and hydroxychloroquine. nih.govnih.gov The elevation of pH within these organelles is a direct consequence of this accumulation. nih.govijbs.com
| Organelle | Expected Accumulation of this compound | Consequence |
| Endosomes | High | Disruption of endosomal maturation and signaling |
| Lysosomes | High | Inhibition of lysosomal enzymes and autophagic flux nih.govijbs.com |
Subcellular Localization Studies
Detailed subcellular localization studies would be necessary to precisely map the intracellular distribution of this compound. Based on studies with HCQ, it is anticipated that the compound would predominantly localize within lysosomes. nih.gov Advanced imaging techniques, such as fluorescence microscopy using a fluorescently tagged version of the compound, could provide definitive evidence of its subcellular destination and concentration.
Modulation of Intracellular Signaling Pathways
The accumulation of this compound within acidic organelles is expected to have profound effects on various intracellular signaling pathways, primarily those that are dependent on endo-lysosomal function.
Toll-Like Receptor (TLR) Pathway Interference (e.g., TLR3, TLR7, TLR9 Inhibition)
A key immunomodulatory mechanism of hydroxychloroquine is its ability to inhibit endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9. researchgate.netnih.gov These receptors are crucial for the recognition of nucleic acids from pathogens and are also implicated in autoimmune diseases. By increasing the pH of endosomes, this compound would likely inhibit the proteolytic cleavage and activation of these TLRs, thereby dampening downstream inflammatory signaling pathways. researchgate.netnih.gov This interference prevents the production of pro-inflammatory cytokines like type I interferons. nih.gov
| TLR Target | Putative Effect of this compound | Downstream Consequence |
| TLR3 | Inhibition | Reduced antiviral response |
| TLR7 | Inhibition | Decreased recognition of single-stranded viral RNA nih.govmedrxiv.org |
| TLR9 | Inhibition | Impaired response to bacterial and viral DNA |
Impact on Autophagy and Lysosomal Function
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, relying on the fusion of autophagosomes with lysosomes. nih.govexlibrisgroup.comrug.nl By raising the lysosomal pH, this compound is expected to inhibit the activity of lysosomal acid hydrolases and impair the fusion of autophagosomes with lysosomes. nih.govexlibrisgroup.comrug.nl This blockage of the autophagic flux can have significant consequences for cell survival and function. nih.govexlibrisgroup.comrug.nl
Interference with Receptor-Mediated Cellular Entry Mechanisms (e.g., ACE2 receptor association)
Some studies have suggested that chloroquine and hydroxychloroquine can interfere with the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov This modification could potentially hinder the entry of viruses that utilize ACE2 for cellular invasion. While direct evidence for this compound is lacking, it is plausible that it could share this mechanism of action, thereby affecting receptor-mediated viral entry. nih.govnih.gov Molecular docking studies have indicated that HCQ can interact with ACE2 domains. nih.gov
Assessment of Direct Molecular Interactions with Biomolecular Targets
The interaction of a compound with specific biological molecules is fundamental to its mechanism of action. For Hydroxychloroquine, these interactions have been characterized in various cell-free systems, providing insight into its potential effects at a molecular level.
Enzyme Inhibition Kinetics (e.g., viral polymerases, host proteases)
Hydroxychloroquine has been shown to inhibit certain host enzymes. Its inhibitory activity against cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various substances, has been documented. In vitro studies using human liver microsomes identified HCQ as a direct inhibitor of CYP2D6, with a 50% inhibitory concentration (IC50) value of 18-135 µM. manchester.ac.uknih.gov This suggests a potential for interactions if co-administered with other drugs metabolized by this enzyme. Further studies have indicated that key enzymes involved in HCQ metabolism include CYP3A4, CYP2D6, and CYP2C8. manchester.ac.uknih.gov While direct inhibition of viral polymerases is not a primary mechanism, HCQ is known to inhibit host proteases like cathepsins. By increasing the pH of endolysosomes, HCQ indirectly inhibits the action of acid-dependent enzymes such as Cathepsin L, which can be required for the entry of certain viruses into host cells.
Interactive Data Table: IC50 Values of Hydroxychloroquine and its Metabolites against CYP2D6
| Compound | IC50 (µM) |
| Hydroxychloroquine (HCQ) | 18 - 135 |
| Desethylchloroquine (DCQ) | 18 - 135 |
| Desethylhydroxychloroquine (DHCQ) | 18 - 135 |
| Didesethylchloroquine | 18 - 135 |
This table shows the 50% inhibitory concentration (IC50) values of Hydroxychloroquine and its metabolites against the CYP2D6 enzyme in vitro. nih.gov
Protein-Ligand Binding Studies in Cell-Free Systems
Computational and experimental studies have explored Hydroxychloroquine's ability to bind to various protein targets. Molecular docking studies have suggested that HCQ can bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), potentially interfering with viral binding to host cells. nih.govresearchgate.net
Experimentally, using techniques like ellipsometry, HCQ has been shown to directly interact with proteins involved in autoimmune responses. For instance, HCQ reduces the binding of antiphospholipid antibody–β2-glycoprotein I complexes to phospholipid bilayers. ashpublications.org This interaction is reversible and is thought to contribute to its therapeutic effects in certain autoimmune conditions by decreasing the affinity of these proteins for phospholipid surfaces. ashpublications.org
Cellular Response Analysis in Model Systems
The effects of Hydroxychloroquine have been extensively studied in cellular models, particularly in immune cells, revealing its immunomodulatory capabilities.
Modulation of Cytokine Production in Immune Cell Lines
A key mechanism of Hydroxychloroquine is its ability to suppress the production of pro-inflammatory cytokines. nih.gov In vitro studies on human monocytes and other immune cell lines have consistently shown that HCQ inhibits the release of key cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.gov This effect is believed to result from the inhibition of Toll-like receptor (TLR) signaling, particularly TLR9, within endosomes. By accumulating in these acidic organelles and raising the pH, HCQ interferes with TLR activation and downstream signaling pathways that lead to the transcription of pro-inflammatory genes. nih.gov
Effects on Cellular Proliferation and Activation in Isolated Primary Cells
Hydroxychloroquine also modulates the adaptive immune system by affecting the proliferation and activation of primary immune cells. Studies using isolated peripheral blood mononuclear cells (PBMCs) have demonstrated that HCQ can inhibit B cell proliferation in a dose-dependent manner, with a reported IC50 of 1138 ng/mL. nih.gov However, the same studies did not observe a significant inhibitory effect on T cell proliferation when a potent stimulus was used. nih.gov
Further research indicates that HCQ treatment is associated with lower T cell activation. plos.orgresearchgate.net It has been shown to decrease the expression of activation markers on T cells and reduce their capacity to produce cytokines like TNF-α and Interferon-γ (IFN-γ) in response to recall antigens. plos.orgresearchgate.net
Comparative In Vitro Mechanistic Studies with Hydroxychloroquine and Related Analogues
Comparing the activity of Hydroxychloroquine with its analogues provides valuable information on structure-activity relationships. Since Hydroxychloroquine is a chiral molecule, its R- and S-enantiomers have been studied separately.
In vitro antiviral assays against SARS-CoV-2 revealed that the enantiomers of HCQ exhibit different activities. The S-enantiomer (S-HCQ) was found to be significantly more potent than the R-enantiomer (R-HCQ). biorxiv.orgbiorxiv.org The introduction of a fluorine atom at the 7-position of the quinoline (B57606) ring, creating this compound, would be expected to alter the compound's electronic properties, lipophilicity, and metabolic stability, which could, in turn, influence its binding affinities and cellular effects relative to the parent compound. However, without direct experimental data, these potential differences remain speculative.
Interactive Data Table: Comparative In Vitro Antiviral Activity against SARS-CoV-2
| Compound | IC50 (µM) |
| Racemic Hydroxychloroquine (Rac-HCQ) | 1.752 |
| S-Hydroxychloroquine (S-HCQ) | 1.444 |
| R-Hydroxychloroquine (R-HCQ) | 2.445 |
| Racemic Chloroquine (Rac-CQ) | 1.801 |
This table displays the 50% inhibitory concentration (IC50) values for racemic Hydroxychloroquine, its individual S and R enantiomers, and racemic Chloroquine against SARS-CoV-2 in Vero E6 cells, highlighting the superior potency of the S-enantiomer of HCQ. biorxiv.orgbiorxiv.orgresearchgate.net
Advanced Analytical Methodologies for 7 Fluoro Hydroxychloroquine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures and quantify individual components. For a compound like 7-Fluoro Hydroxychloroquine (B89500), various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like Hydroxychloroquine and its analogs. nih.govnih.gov Developing a robust HPLC method for 7-Fluoro Hydroxychloroquine would involve the systematic optimization of several key parameters to achieve adequate separation from impurities and related substances.
Method development typically begins with selecting an appropriate stationary phase. For Hydroxychloroquine analysis, reversed-phase columns, such as C18 or phenyl columns, are commonly utilized. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. akjournals.comakjournals.com The introduction of a highly electronegative fluorine atom at the 7-position of the quinoline (B57606) ring would slightly alter the polarity of the molecule compared to the parent Hydroxychloroquine, necessitating fine-tuning of the mobile phase composition to achieve optimal retention and peak shape. researchgate.net Detection is frequently performed using UV or fluorescence detectors, with fluorescence detection offering higher sensitivity for this class of compounds. nih.govnih.gov
Table 1: Example HPLC Parameters for Analysis of Hydroxychloroquine Analogs
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase | Isocratic mixture of Methanol and pH 2.2 buffer (26:74 v/v) akjournals.com | Controls the elution and retention of the analyte. |
| Flow Rate | 1.0 - 1.5 mL/min akjournals.com | Affects analysis time and separation efficiency. |
| Column Temp. | 40 °C akjournals.com | Influences viscosity and retention characteristics. |
| Detection | UV at 343 nm akjournals.com or Fluorescence (Excitation: 325 nm, Emission: 380 nm) nih.gov | Quantifies the analyte based on light absorption or emission. |
| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. |
This table presents typical starting conditions for method development based on established methods for Hydroxychloroquine, which would be adapted for this compound.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection and quantification of minute quantities of this compound, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the high-resolution separation power of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. nih.gov
The UHPLC system utilizes columns with smaller particle sizes (typically <2 µm), allowing for faster analysis times and improved separation efficiency compared to conventional HPLC. wiley.com Following chromatographic separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source, and introduced into the mass spectrometer. nih.gov The MS/MS instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. nih.gov This specific transition provides a high degree of certainty in identification and quantification, even at very low concentrations. nih.govnih.gov
Table 2: Projected UHPLC-MS/MS Parameters for this compound
| Parameter | Projected Setting | Rationale |
|---|---|---|
| Chromatography | UHPLC with C8 or C18 column nih.govsemanticscholar.org | Provides rapid and efficient separation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Effective for nitrogen-containing compounds. |
| Precursor Ion (Q1) | m/z 354.16 | Corresponds to the [M+H]⁺ of this compound (C18H25ClFN3O). |
| Product Ion (Q3) | To be determined experimentally | Specific fragment ions used for quantification and confirmation. |
| Linearity Range | ng/mL to µg/mL level nih.govnih.gov | Demonstrates the method's sensitivity for trace analysis. |
Parameters are projected based on established methods for Hydroxychloroquine. nih.govnih.gov The exact product ions would need to be determined through experimental infusion of the this compound standard.
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, molecules like Hydroxychloroquine and its fluorinated analogs are non-volatile due to their high molecular weight and polar functional groups. nih.gov Therefore, direct analysis by GC is not feasible.
To utilize GC for the analysis of this compound, a chemical derivatization step is required to convert the non-volatile analyte into a volatile derivative. This process involves reacting the polar functional groups (such as the hydroxyl and amine groups) with a derivatizing agent to increase the compound's volatility and thermal stability. While less common than LC methods for this class of drugs, a GC-MS method has been developed for Hydroxychloroquine, demonstrating the viability of this approach. nih.gov Such a method offers high chromatographic efficiency and, when coupled with a mass spectrometer, provides sensitive and specific detection. nih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of new compounds and assessing their purity. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous elucidation of molecular structures. springernature.com A full suite of NMR experiments, including 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) spectroscopy, would be employed to confirm the identity and structure of this compound.
The ¹H and ¹³C NMR spectra provide information about the hydrogen and carbon framework of the molecule, respectively. researchgate.net The chemical shifts and coupling patterns of the signals in the aromatic region of the ¹H NMR spectrum would be crucial for confirming the substitution pattern on the quinoline ring. nih.govx-mol.com The key advantage in analyzing this specific compound is the presence of the fluorine atom. ¹⁹F NMR spectroscopy would show a signal corresponding to the fluorine atom, and its coupling to adjacent ¹H and ¹³C nuclei would provide definitive proof of its location at the 7-position. nih.gov Two-dimensional NMR experiments are used to establish connectivity between atoms, allowing for a complete and unambiguous assignment of all signals in the spectra. hyphadiscovery.com
Table 3: Key NMR Correlations for Structure Confirmation of this compound
| Experiment | Information Gained | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Provides information on the number and chemical environment of protons. researchgate.net | Aromatic signals will show splitting patterns consistent with substitution at the 7-position. |
| ¹³C NMR | Shows the number and type of carbon atoms. researchgate.net | The carbon atom bonded to fluorine (C-7) will exhibit a large one-bond C-F coupling constant. |
| ¹⁹F NMR | Directly detects the fluorine nucleus. | A single resonance confirming the presence of one fluorine environment. |
| COSY | Shows proton-proton (H-H) couplings through bonds. hyphadiscovery.com | Correlations between adjacent protons in the quinoline ring and the aliphatic side chain. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.com | Key correlations from H-6 and H-8 to C-7 would confirm the fluorine position. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) analyzer, can determine the molecular mass of this compound with high accuracy, allowing for the confirmation of its elemental formula (C18H25ClFN3O). wiley.comresearchgate.net
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. researchgate.net The protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. researchgate.net The fragmentation pattern of this compound is expected to be similar to that of Hydroxychloroquine, involving cleavage of the aliphatic side chain. researchgate.net The presence of the fluorine atom on the quinoline ring would result in a mass shift for fragments containing this part of the molecule, providing further confirmation of the structure.
Table 4: Predicted Key Mass Fragments for this compound
| Parent Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment | Predicted Fragment Ion (m/z) | Description |
|---|---|---|---|---|
| Hydroxychloroquine | 336.18 | [M-C6H14NO+H]⁺ | 247 | Loss of the hydroxy-ethyl-amino-pentyl side chain. researchgate.net |
| This compound | 354.16 | [M-C6H14NO+H]⁺ | 265 | Loss of the side chain, retaining the 7-fluoro-quinoline core. |
Fragmentation predictions are based on the known fragmentation patterns of Hydroxychloroquine. researchgate.netresearchgate.net
Synchronous Spectrofluorimetry for Sensitive Detection
Synchronous spectrofluorimetry has emerged as a simple, rapid, and highly sensitive technique for the analysis of fluorescent compounds like hydroxychloroquine, and by extension, its 7-fluoro derivative. nih.govresearchgate.netnih.gov This method offers advantages over conventional fluorescence spectroscopy by simplifying spectra, enhancing selectivity, and reducing interference. nih.gov
The core principle of synchronous spectrofluorimetry involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them. This results in a significant reduction in spectral bandwidth and minimizes the effects of scattering phenomena, leading to a more resolved and sensitive measurement. nih.gov
In a study focused on the simultaneous determination of hydroxychloroquine and another compound, the optimal Δλ was found to be 60 nm. nih.gov The maximum synchronous fluorescence intensities were achieved at a pH of 5.4, utilizing an acetate (B1210297) buffer, with ethanol (B145695) serving as the ideal diluent for enhancing sensitivity. nih.gov These optimized conditions allowed for the creation of a linear relationship between the relative synchronous fluorescence intensity and the drug concentration.
The high sensitivity of this method is demonstrated by its low limits of detection (LOD) and quantification (LOQ). For hydroxychloroquine, the LOD has been reported as low as 1.52 ng/mL, with an LOQ of 4.62 ng/mL. nih.govresearchgate.net This level of sensitivity makes synchronous spectrofluorimetry a valuable tool for the determination of trace amounts of the compound in various samples, including biological fluids. nih.gov
Table 1: Parameters for Synchronous Spectrofluorimetry of Hydroxychloroquine
| Parameter | Value |
|---|---|
| Wavelength Difference (Δλ) | 60 nm |
| pH | 5.4 (using Acetate Buffer) |
| Diluent | Ethanol |
| Linearity Range | 10.0–120.0 ng/mL |
| Limit of Detection (LOD) | 1.52 ng/mL |
| Limit of Quantification (LOQ) | 4.62 ng/mL |
The data presented is based on studies of hydroxychloroquine and is considered applicable to this compound.
Electrochemical Methods for Compound Quantification
Electrochemical methods provide a powerful alternative for the quantification of electroactive compounds such as hydroxychloroquine and its derivatives. researchgate.netnih.gov These techniques are known for their high sensitivity, rapid response, and cost-effectiveness. Among the various electrochemical techniques, differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) have been successfully employed. researchgate.netoutbreak.info
The electrochemical behavior of hydroxychloroquine has been investigated using various modified electrodes to enhance the analytical signal. For instance, a copper oxide/graphene oxide nanocomposite modified carbon paste electrode (CuO/GO NC/MCPE) has demonstrated good sensitivity for the detection of hydroxychloroquine. researchgate.net The electrochemical process is typically pH-dependent, with the reduction of the compound occurring via an E(r)C(i) mechanism in an acidic medium. researchgate.net
Another innovative approach involves the use of additively manufactured (3D-printed) electrodes made from conductive polylactic acid containing carbon black. outbreak.info This method, coupled with square wave voltammetry, has shown a linear response for hydroxychloroquine detection with a limit of detection as low as 0.04 μmol L⁻¹. outbreak.info Furthermore, cathodic electrochemiluminescence (CECL) on an aluminum electrode has been explored as a novel method for the determination of hydroxychloroquine, offering a wide analytical range from 0.1 to 300 mg/L. nih.gov
The applicability of these electrochemical methods extends to the analysis of pharmaceutical formulations and environmental water samples, showcasing their versatility. outbreak.infobohrium.com
Table 2: Performance of Different Electrochemical Methods for Hydroxychloroquine Quantification
| Method | Electrode | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | CuO/GO NC/MCPE | 0.6 to 16 μM | 69 to 92 nM |
| Square Wave Voltammetry (SWV) | 3D-Printed Conductive PLA | 0.4–7.5 μmol L⁻¹ | 0.04 μmol L⁻¹ |
| Cathodic Electrochemiluminescence (CECL) | Aluminum Electrode | 0.3 – 300 mg/L | 0.1 mg/L |
The data presented is based on studies of hydroxychloroquine and is considered applicable to this compound.
Development and Validation of Bioanalytical Methods for In Vitro Studies
The development and validation of robust bioanalytical methods are critical for in vitro studies to accurately quantify drug concentrations in biological matrices. japsonline.comseejph.com High-performance liquid chromatography (HPLC) is a cornerstone technique in this area, often coupled with fluorescence or mass spectrometry detectors for enhanced sensitivity and selectivity. nih.govresearchgate.net
A typical bioanalytical method validation, following guidelines from regulatory bodies like the US FDA, involves assessing linearity, accuracy, precision, sensitivity, and stability. nih.gov For the analysis of hydroxychloroquine and its metabolites in whole blood, an HPLC method with fluorescence detection has been developed and validated. nih.gov The sample preparation often involves a protein precipitation step, followed by separation on a suitable column, such as a phenyl column. nih.gov
The linearity of such methods is established over a specific concentration range, for instance, 50 to 4000 ng/ml for hydroxychloroquine. nih.gov The accuracy and precision are evaluated at multiple concentration levels (low, medium, and high quality control samples), with acceptance criteria typically within ±15%. The intra-day and inter-day precision for hydroxychloroquine and its metabolites have been reported to be in the range of 4.3% to 10.3%. nih.gov
Stability studies are also a crucial component of method validation, assessing the analyte's stability under various conditions such as freeze-thaw cycles and storage at different temperatures. nih.gov For example, hydroxychloroquine in human whole blood has been found to be stable for up to three freeze-thaw cycles at -80°C. nih.gov
Table 3: Validation Parameters for a Bioanalytical HPLC Method for Hydroxychloroquine
| Parameter | Result |
|---|---|
| Linearity Range | 50 to 4000 ng/ml |
| Intra-day and Inter-day Precision (%RSD) | 4.3% to 10.3% |
| Accuracy | 93.1% to 103.2% |
| Lower Limit of Quantification (LLOQ) | 50 ng/ml |
| Freeze-Thaw Stability | Stable for up to 3 cycles at -80°C |
The data presented is based on studies of hydroxychloroquine and is considered applicable to this compound.
Rational Design and Future Research Directions for 7 Fluoro Hydroxychloroquine Analogues
Exploration of Positional Fluorination Effects on Quinoline (B57606) Ring System
The precise placement of fluorine on the quinoline ring is a critical determinant of its biological activity. While this article focuses on the 7-fluoro position, a systematic exploration of other positional isomers is a key research direction. The electron-withdrawing nature of fluorine can significantly alter the pKa of the quinoline nitrogen, which may, in turn, affect the compound's accumulation in acidic organelles like lysosomes, a key aspect of its mechanism of action.
Furthermore, the introduction of fluorine can block sites of metabolic oxidation. nih.gov For instance, fluorination at a position susceptible to cytochrome P450-mediated hydroxylation can enhance the metabolic stability of the drug, leading to a longer half-life and potentially reduced dosing frequency. nih.gov
Table 1: Potential Effects of Positional Fluorination on the Quinoline Ring
| Position of Fluorine | Predicted Effect on pKa of Quinoline Nitrogen | Potential Impact on Metabolic Stability |
| C2 | Decrease | May block oxidation |
| C3 | Decrease | May block oxidation |
| C5 | Decrease | May influence binding to off-target proteins |
| C6 | Decrease | May alter interactions with efflux pumps |
| C8 | Decrease | May impact chelation properties |
This table presents hypothetical effects and requires experimental validation.
Future research should involve the synthesis and in vitro evaluation of a series of mono- and di-fluorinated hydroxychloroquine (B89500) analogues to systematically map the structure-activity relationships (SAR) associated with fluorine substitution.
Design of Multi-Targeted Fluorinated Quinolone Hybrids
The development of hybrid molecules that combine the pharmacophore of 7-fluoro hydroxychloroquine with other biologically active moieties represents a promising strategy for creating multi-targeted agents. This approach can lead to synergistic effects and potentially overcome drug resistance mechanisms.
For example, hybrid molecules incorporating a 7-fluoro quinoline core with fragments known to inhibit specific enzymes or receptors involved in inflammatory or proliferative diseases could yield compounds with enhanced therapeutic indices. The design of such hybrids requires a deep understanding of the target structures and the use of molecular modeling to predict favorable interactions.
Table 2: Examples of Potential Multi-Targeted Fluorinated Quinolone Hybrids
| Hybrid Partner | Therapeutic Target | Potential Application |
| Kinase Inhibitor | Protein kinases | Cancer, Inflammatory Diseases |
| Histone Deacetylase (HDAC) Inhibitor | HDACs | Cancer, Neurodegenerative Diseases |
| Nitric Oxide (NO) Donor | Soluble guanylate cyclase | Cardiovascular Diseases, Inflammation |
This table provides conceptual examples of hybrid drug design.
Integration of Artificial Intelligence and Machine Learning in Fluorinated Quinolone Discovery
The vast chemical space of possible fluorinated quinolone analogues necessitates the use of computational tools to guide their discovery and optimization. Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing SAR data to predict the biological activity and pharmacokinetic properties of novel compounds. nih.gov
These in silico models can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline and reducing costs. nih.gov Virtual screening of large compound libraries against specific biological targets, coupled with predictive models for absorption, distribution, metabolism, and excretion (ADME), can identify novel this compound analogues with desirable drug-like properties.
Investigation of Novel Delivery Systems for Enhanced Cellular Target Engagement
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its site of action at a sufficient concentration. The development of novel drug delivery systems for this compound analogues can significantly enhance their therapeutic potential.
Liposomal formulations, nanoparticles, and antibody-drug conjugates are examples of delivery platforms that can improve the solubility, stability, and targeted delivery of these compounds. For instance, encapsulating a this compound analogue in a liposome (B1194612) could alter its biodistribution, leading to increased accumulation in target tissues and reduced off-target toxicity.
Development of Fluorinated Quinolone Analogues as Basic Biological Probes
Fluorinated quinolone analogues, particularly those incorporating the fluorine-18 (B77423) isotope, can be developed as positron emission tomography (PET) imaging agents. These radiolabeled probes would allow for the non-invasive visualization and quantification of drug distribution and target engagement in vivo.
By providing a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound analogues in living systems, these imaging tools can guide the selection of the most promising clinical candidates and aid in the optimization of dosing regimens.
Q & A
Basic Research Questions
Q. How should dose-response relationships for 7-Fluoro Hydroxychloroquine be experimentally designed in autoimmune disease models?
- Methodology : Use randomized, double-blind trials with escalating doses (e.g., 400–1,200 mg/day) and a 6-week loading phase followed by maintenance dosing, as demonstrated in hydroxychloroquine (HCQ) trials for rheumatoid arthritis. Track blood concentrations of the parent compound and metabolites (e.g., desethyl derivatives) via HPLC. Efficacy endpoints should align with validated clinical criteria (e.g., Paulus 20% improvement criteria). Toxicity monitoring must include adverse event categorization (e.g., gastrointestinal, ocular) .
- Data Example :
| Dose (mg/day) | Paulus 20% Response Rate | DHCQ Blood Concentration (µg/mL) |
|---|---|---|
| 400 | 35% | 0.8 |
| 800 | 50% | 1.5 |
| 1,200 | 60% | 2.2 |
Q. What pharmacokinetic factors are critical for preclinical studies of this compound?
- Methodology : Assess bioavailability using crossover studies comparing oral and IV administration. Monitor terminal elimination half-life (e.g., >40 days for HCQ) and tissue sequestration patterns. Use physiologically-based pharmacokinetic (PBPK) modeling to simulate lung fluid concentrations for antiviral applications .
- Key Metrics :
- Fraction absorbed (e.g., HCQ: 0.74 ± 0.13).
- Time to steady-state (e.g., 6 months for 96% steady-state HCQ levels).
Q. How can researchers ensure data integrity in clinical trials for this compound?
- Methodology : Follow standardized case report form (CRF) guidelines:
- Use ISO8601 date formats and pre-defined codes (ND, NK, NA) for missing data.
- Prohibit data alterations; errors must be strikethrough-annotated.
- Validate entries via dual review by trial physicians and principal investigators .
Advanced Research Questions
Q. How to resolve contradictions between in vitro efficacy and clinical outcomes for this compound?
- Methodology : Conduct sensitivity analyses to address confounding variables (e.g., glucocorticoid co-administration, retrospective vs. prospective designs). Use individual participant data (IPD) meta-analyses to harmonize datasets and adjust for biases (e.g., preferential use in severe COVID-19 cases) .
- Example : Inconsistent HCQ results arose from flawed dosing (e.g., toxic levels), delayed treatment initiation, and non-peer-reviewed preprints .
Q. What methodologies are effective for analyzing isomer-specific activity of this compound?
- Methodology : Compare (R)- and (S)-isomers in vitro using liver homogenate assays (e.g., insulin degradation rates at 2.5–20 mg/mL). Validate findings with enantiomer-specific pharmacokinetic profiling and toxicity screens (e.g., retinal/cardiac biomarkers) .
- Data Example :
| Isomer | Insulin Degradation Rate Reduction | EC50 (µM) |
|---|---|---|
| (R)-HCQ | 45% | 0.72 |
| (S)-HCQ | 30% | 5.47 |
Q. How can PBPK modeling optimize dosing regimens for this compound in viral infections?
- Methodology : Integrate in vitro EC50 values (e.g., SARS-CoV-2 inhibition at 0.72 µM) with tissue distribution models. Simulate loading/maintenance phases (e.g., 400 mg twice daily for 1 day, then 200 mg twice daily for 4 days) to achieve 3× therapeutic index over baseline .
Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
